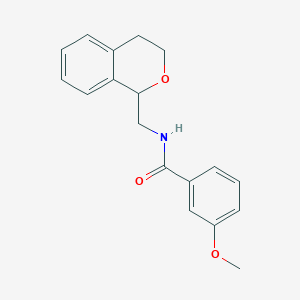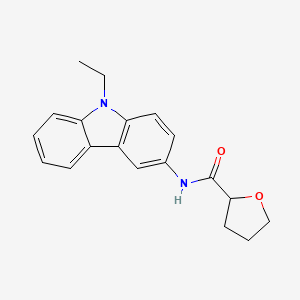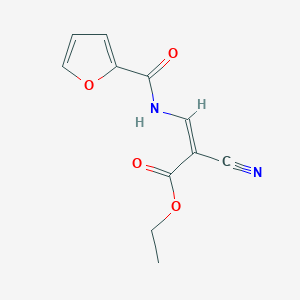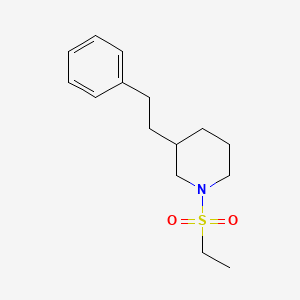![molecular formula C18H25NO2 B4065712 4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)
4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
Descripción general
Descripción
4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide, also known as TM-BZM, is a novel compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has been shown to have potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Research has shown interest in synthesizing complex organic compounds and investigating their properties. For example, the study by Owton et al. (1995) explores the synthesis of trimethoxy derivatives with potential applications in medicinal chemistry, highlighting the importance of such compounds in drug development processes (Owton et al., 1995). Similarly, the work by Sañudo et al. (2006) introduces a new class of cyclic dipeptidyl ureas, showcasing the ongoing exploration of novel chemical entities for therapeutic purposes (Sañudo et al., 2006).
Structural Analysis
The structural analysis of related compounds provides insights into their potential applications. Suh et al. (1993) conducted a study on the structure of a p-nitrobenzoate ester, contributing to the understanding of molecular configurations and their implications for chemical behavior and potential applications (Suh et al., 1993).
Potential Anticancer and Neuroleptic Activities
Some studies have explored the anticancer and neuroleptic activities of benzamide derivatives. Mohan et al. (2021) synthesized N-(Pyridin-3-yl)benzamide derivatives and evaluated their anticancer activity, indicating the role of such compounds in developing new therapeutic agents (Mohan et al., 2021). Additionally, Iwanami et al. (1981) designed benzamides as potential neuroleptics, showing the diverse biological activities and applications of benzamide-related compounds (Iwanami et al., 1981).
Antioxidant Properties
Research into the antioxidant properties of benzamide derivatives, such as the study by Yang et al. (2015), highlights the potential of these compounds in mitigating oxidative stress, further emphasizing the broad spectrum of scientific applications these molecules can have (Yang et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-9-10-18(17,3)15(11-13)19-16(20)12-5-7-14(21-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHINMLWQRAQVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)

![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)


![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)

![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)


![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)